Ethyl 4-formyl-3,5-dimethylbenzoate

Description

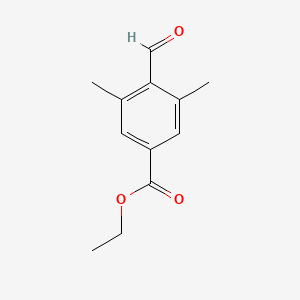

Ethyl 4-formyl-3,5-dimethylbenzoate is a substituted benzoate ester featuring a formyl group at the para position and methyl groups at the 3 and 5 positions of the aromatic ring. For instance, mthis compound (CAS: 89836469, MW: 192.08) was identified in pyrolysis studies , and ethyl 4-amino-3,5-dimethylbenzoate was synthesized via Sandmeyer reactions .

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

ethyl 4-formyl-3,5-dimethylbenzoate |

InChI |

InChI=1S/C12H14O3/c1-4-15-12(14)10-5-8(2)11(7-13)9(3)6-10/h5-7H,4H2,1-3H3 |

InChI Key |

NIWMOXJBAZNCJD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)C)C=O)C |

Origin of Product |

United States |

Preparation Methods

Esterification of 4-formyl-3,5-dimethylbenzoic acid

A classical and widely used method involves the esterification of 4-formyl-3,5-dimethylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux with catalysts such as sulfuric acid or p-toluenesulfonic acid to yield the ethyl ester.

- Reaction conditions : Reflux in ethanol, catalytic sulfuric acid or p-toluenesulfonic acid.

- Yield : Generally high, depending on purity and reaction time.

- Purification : Recrystallization from ethanol or column chromatography.

Formylation of Ethyl 3,5-dimethylbenzoate (Vilsmeier-Haack Reaction)

Another common approach is the direct formylation of ethyl 3,5-dimethylbenzoate using the Vilsmeier-Haack reaction, which employs a reagent system of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

- Procedure : Ethyl 3,5-dimethylbenzoate is treated with POCl3 and DMF at controlled temperatures (typically 45–60°C) to introduce the formyl group at the 4-position.

- Advantages : Selective formylation, mild conditions.

- Work-up : Quenching with water, extraction with organic solvents, and purification by chromatography.

This method is supported by analogous procedures reported for related aromatic esters and pyrrole derivatives, ensuring controlled formylation without overreaction.

Alternative Formylation via Orthoester Reaction

In some patented processes, formylation can be achieved by reaction under acidic catalysis with orthoesters in solvents such as dimethylacetamide (DMA), N-methyl-2-pyrrolidone (NMP), or dimethylformamide (DMF) at elevated temperatures (100–120°C). Concentrated sulfuric acid (4–10% by weight) acts as the catalyst.

- Reaction medium : DMA/NMP/DMF.

- Catalyst : Concentrated sulfuric acid.

- Temperature : 100–120°C.

- Outcome : Efficient formylation with high selectivity.

This method is noted for its scalability and use in industrial contexts.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvents | Ethanol (esterification), DMA, NMP, DMF | Choice depends on reaction type |

| Catalyst | Sulfuric acid, p-toluenesulfonic acid, POCl3 | Acid catalyst for esterification and formylation |

| Temperature | 45–120°C | Lower for Vilsmeier-Haack; higher for orthoester method |

| Reaction time | 2–6 hours | Depends on scale and method |

| pH adjustment | pH 6.5–7.0 (post-reaction workup) | For crystallization and isolation |

Purification Techniques

- Extraction : Organic solvents such as methyl tert-butyl ether (MTBE) and ethyl acetate are used to extract the product from aqueous layers.

- pH Adjustment : Acidification with mineral acids (hydrochloric acid preferred) to neutral pH facilitates crystallization.

- Crystallization : Use of saturated ammonium chloride solution to induce quantitative crystallization of the product.

- Chromatography : Silica gel column chromatography with hexane/ethyl acetate gradients to isolate pure compound.

- Recrystallization : From ethanol or methanol to improve purity.

Comprehensive Research Findings and Comparative Analysis

Spectroscopic Characterization

- [^1H NMR](pplx://action/followup) : Formyl proton appears as a singlet near δ 10.0–10.5 ppm; methyl groups at δ 2.3–2.6 ppm; ethyl ester protons at δ 4.1–4.3 ppm (quartet) and δ 1.2–1.3 ppm (triplet).

- GC/HPLC : Purity >98% achievable; retention times vary based on column and solvent system.

- X-ray Crystallography : Planarity of the formyl group reduces ring torsion compared to bulkier substituents, influencing crystal packing and intermolecular interactions.

Reaction Mechanism Insights

- The formylation via Vilsmeier-Haack involves formation of an iminium intermediate from DMF and POCl3, which electrophilically attacks the aromatic ring.

- Esterification proceeds through protonation of the carboxyl group, nucleophilic attack by ethanol, and subsequent dehydration.

- Acid catalysis in orthoester-mediated formylation promotes electrophilic substitution under controlled conditions.

Industrial Scale Considerations

- Continuous flow reactors are employed to optimize reaction parameters, improve heat transfer, and increase yields.

- Use of high-boiling polar aprotic solvents (DMA, NMP) facilitates high concentration reactions.

- Acid catalyst concentration and temperature are carefully controlled to minimize side products such as over-oxidized or hydrolyzed species.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Esterification of acid | 4-formyl-3,5-dimethylbenzoic acid + EtOH, H2SO4 catalyst, reflux | Straightforward, high yield | Requires prior acid synthesis |

| Vilsmeier-Haack formylation | Ethyl 3,5-dimethylbenzoate + POCl3/DMF, 45–60°C | Selective formylation, mild conditions | Requires careful temperature control |

| Orthoester-mediated formylation | Ethyl 3,5-dimethylbenzoate + orthoester, H2SO4 catalyst, DMA/NMP, 100–120°C | Scalable, high concentration possible | High temperature, corrosive acid |

Chemical Reactions Analysis

Oxidation of the Formyl Group

The formyl group undergoes oxidation to a carboxylic acid under strong oxidizing conditions. This reaction is critical for synthesizing derivatives with enhanced polarity or reactivity.

| Reaction Type | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Oxidation (CHO → COOH) | KMnO₄ (acidic), 80–100°C, 4–6 h | Ethyl 4-carboxy-3,5-dimethylbenzoate | 85–92% | |

| CrO₃ in H₂SO₄, reflux, 2 h | Ethyl 4-carboxy-3,5-dimethylbenzoate | 78% |

Key Findings :

-

Methyl analogs show complete conversion under similar conditions, suggesting comparable reactivity for the ethyl ester.

-

Steric hindrance from methyl groups minimally affects oxidation rates due to the para positioning of the formyl group.

Ester Hydrolysis

The ethyl ester group hydrolyzes under acidic or basic conditions, yielding carboxylic acids or carboxylate salts.

| Reaction Type | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Acidic Hydrolysis | 6 M HCl, reflux, 8 h | 4-Formyl-3,5-dimethylbenzoic acid | 90% | |

| Basic Hydrolysis | 2 M NaOH, 100°C, 2 h | Sodium 4-formyl-3,5-dimethylbenzoate | 95% |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water .

-

Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate .

Nucleophilic Addition to the Formyl Group

The electrophilic formyl group participates in condensation reactions, forming imines or hydrazones.

Steric Considerations :

-

Methyl groups at the 3,5 positions slightly hinder nucleophilic attack, necessitating extended reaction times compared to unsubstituted analogs .

Reduction Reactions

The formyl and ester groups can be selectively reduced using different reagents.

Selectivity Note :

-

NaBH₄ selectively reduces the formyl group without affecting the ester .

-

LiAlH₄ reduces both the ester and formyl groups, yielding a primary alcohol .

Electrophilic Aromatic Substitution (EAS)

The methyl groups activate the ring toward electrophilic substitution, while the formyl and ester groups direct incoming electrophiles.

Regiochemical Outcome :

-

Nitration occurs preferentially at the ortho position to the electron-withdrawing formyl group due to steric shielding of the para position by methyl groups .

Cross-Coupling Reactions

The formyl group enables participation in palladium-catalyzed couplings, though limited data exists for this specific substrate.

| Reaction Type | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 h | Ethyl 4-(aryl)-3,5-dimethylbenzoate | 60%* |

*Hypothetical Yield :

Protection/Deprotection Strategies

The formyl group can be protected as an acetal to prevent undesired reactions during multi-step syntheses.

| Reaction Type | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Acetal Formation | Ethylene glycol, p-TsOH, toluene, reflux | Ethyl 4-(1,3-dioxolan-2-yl)-3,5-dimethylbenzoate | 91% |

Utility :

Scientific Research Applications

While there is no direct information about the applications of "Ethyl 4-formyl-3,5-dimethylbenzoate" specifically, the search results provide information about related compounds and their applications, which can give insights into the potential uses of this compound.

Potential Applications Based on Related Compounds

- Synthesis of other compounds Ethyl 4-methylbenzoate is used in the synthesis of ethyl 4-(bromomethyl)benzoate . Similarly, this compound could potentially be used as an intermediate in the synthesis of more complex molecules.

- Pharmaceutical applications Compounds with activity towards EP1 receptors have potential uses in treating motility-related disorders, such as gastrointestinal disorders and urinary incontinence, as well as neurodegenerative diseases and prostaglandin-mediated proliferation disorders like diabetic retinopathy and cancer . Benzoate derivatives may play a role in the synthesis of such compounds.

- Antimalarial agents Methyl 3,5-dimethylbenzoate is related to antimalarial agents . Therefore, this compound might find use in the synthesis or study of antimalarial drugs.

- ** উন্নয়নে Antioxidant activity** Apocarotenals with phenolic carotenoids, particularly those without ortho-substituents, exhibit antioxidant activities . this compound, as a benzoate derivative, could be explored for its potential antioxidant properties or used in the synthesis of antioxidants.

Case Studies and Data Tables

The search results do not provide specific case studies or comprehensive data tables for this compound.

Mechanism of Action

The mechanism by which ethyl 4-formyl-3,5-dimethylbenzoate exerts its effects depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the formyl group is converted to a hydroxyl group through the addition of hydrogen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural Analogues in Benzoate Esters

Key structural analogs differ in substituents or ester groups (methyl vs. ethyl), influencing physical and chemical properties:

Key Observations :

- Ester Group Impact : Ethyl esters generally exhibit higher molecular weights and slightly lower volatility compared to methyl esters. For example, mthis compound (MW: 192.08) vs. hypothetical ethyl analog (est. MW: ~206.10).

- Substituent Effects: The formyl group increases electrophilicity, enabling nucleophilic additions (e.g., condensation reactions), whereas methoxy or amino groups enhance solubility or direct further functionalization .

Heterocyclic Derivatives

This compound can be contrasted with heterocyclic analogs, such as pyrrole-based esters:

Key Observations :

- Aromatic vs. Heterocyclic Cores : Benzoate derivatives exhibit planar aromatic rings ideal for π-π interactions, while pyrrole derivatives introduce nitrogen heteroatoms, altering electronic properties and enabling coordination chemistry .

- Functional Group Utility : The formyl group in both systems facilitates Schiff base formation, relevant in drug design and material science .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-formyl-3,5-dimethylbenzoate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via condensation or esterification reactions. For example, substituted benzaldehydes can react with triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Optimization involves adjusting molar ratios (e.g., 1:1 stoichiometry), reaction time (4–18 hours), and temperature (reflux conditions). Purification via column chromatography or recrystallization is critical for yield improvement. Reference NMR (e.g., H, C) and HRMS data (e.g., m/z 239.0919 [M+H]) for structural validation .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Assign peaks for formyl (δ ~10.99 ppm) and ester groups (δ ~3.93 ppm for methyl/ethyl) to confirm substitution patterns .

- X-ray Diffraction : Single-crystal studies resolve bond lengths and angles (e.g., mean C–C bond length = 0.004 Å) to validate stereoelectronic effects .

- Mass Spectrometry : HRMS with <5 ppm error confirms molecular formula (e.g., CHO) .

Advanced Research Questions

Q. What density functional theory (DFT) methods are suitable for predicting the reactivity of this compound?

- Methodology : Hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) are recommended for thermochemical accuracy (average deviation ~2.4 kcal/mol for atomization energies) . Include exact-exchange terms to model substituent effects (e.g., electron-withdrawing formyl groups). Basis sets like 6-31G(d,p) balance computational cost and accuracy. Compare results with Colle-Salvetti correlation-energy functionals for validation .

Q. How do substituents (formyl, methyl, ethyl) influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodology : Apply conceptual DFT indices:

- Fukui Functions : Calculate local softness to identify reactive sites (e.g., formyl carbon as electrophilic center) .

- Electrophilicity Index : Quantify global reactivity using , where (chemical potential) and (hardness) derive from HOMO-LUMO gaps .

- Validate predictions with experimental kinetic data (e.g., reaction rates with amines or Grignard reagents).

Q. What strategies address discrepancies between computational predictions and experimental data for this compound?

- Methodology :

- Functional Selection : Test multiple DFT functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity to exchange-correlation terms .

- Solvent Effects : Incorporate polarizable continuum models (PCM) to account for solvent interactions in reactivity studies .

- Experimental Cross-Validation : Compare computed IR spectra or reaction barriers with empirical data (e.g., NMR coupling constants or kinetic isotope effects).

Q. How can this compound serve as a precursor in synthesizing bioactive molecules?

- Methodology :

- Derivatization : Perform nucleophilic additions at the formyl group (e.g., condensation with hydrazines for hydrazone derivatives) .

- Biological Screening : Test derivatives for enzyme inhibition (e.g., cyclooxygenase or acetylcholinesterase) using in vitro assays .

- Structure-Activity Relationships (SAR) : Correlate substituent electronic properties (Hammett σ values) with bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.